4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide core and a sulfamoylphenyl ethyl moiety attached via the nitrogen atom.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-13-12-14-4-10-17(11-5-14)25(20,23)24/h4-11H,12-13H2,1-3H3,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYWZHPIGXUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359736 | |
| Record name | 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25200-26-4 | |
| Record name | 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of a suitable phenyl compound with a sulfonamide reagent under controlled conditions to introduce the sulfamoyl group.
Alkylation: The intermediate is then subjected to alkylation using an appropriate alkylating agent to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Enzyme Inhibition
The primary application of 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide lies in its ability to inhibit cytosolic phospholipase A2α (cPLA2α). This enzyme is pivotal in the release of arachidonic acid, a precursor for pro-inflammatory mediators. By inhibiting cPLA2α, the compound may reduce inflammation, suggesting potential therapeutic uses for inflammatory diseases such as arthritis and asthma.
Mechanism of Action
Studies indicate that this compound binds to the active site of cPLA2α, effectively blocking the enzyme's activity. This mechanism highlights its role as a selective anti-inflammatory agent, differentiating it from other compounds with similar structures .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that optimize yield and purity while adhering to green chemistry principles. The typical synthetic route includes:
- Formation of the Benzamide Moiety : Starting from commercially available precursors.
- Introduction of Sulfamoyl Group : Utilizing sulfonamide derivatives to enhance biological activity.
- Final Coupling Reaction : Combining the synthesized intermediates to form the final product.
This process ensures that the compound retains its desired chemical properties while being produced efficiently.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduces the production of inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as a lead compound for developing new anti-inflammatory drugs.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development. Toxicological assessments have shown low cytotoxicity in human cell lines, which is promising for clinical applications .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoylphenyl Ethyl Benzamides with Varied Substituents
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0)
- Structure : Features a 5-chloro-2-methoxy-substituted benzamide core.
- Key Findings: Demonstrated efficacy in reducing myocardial infarct size in mouse models of ischemia-reperfusion injury.
- Molecular Weight : 368.84 g/mol .
Target Compound vs. 16673-34-0
| Property | Target Compound | 16673-34-0 |
|---|---|---|
| Substituents | 4-tert-butyl | 5-chloro, 2-methoxy |
| Molecular Weight | Not explicitly stated | 368.84 g/mol |
| Biological Activity | Inferred anti-inflammatory | Cardioprotective (NLRP3 inhibition) |
The tert-butyl group in the target compound may improve metabolic stability compared to the electron-withdrawing chloro-methoxy groups in 16673-34-0, which are critical for NLRP3 binding .
Heterocyclic Modifications on the Sulfamoyl Group
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS 300814-99-7)
- Structure : Incorporates a thiazole ring attached to the sulfamoyl group.
- The compound is used in research targeting metabolic pathways .
- Molecular Formula : C20H21N3O3S2.
- Molecular Weight : 415.53 g/mol .
Target Compound vs. 300814-99-7
| Property | Target Compound | 300814-99-7 |
|---|---|---|
| Sulfamoyl Modification | None | 1,3-thiazol-2-yl |
| Molecular Weight | Not explicitly stated | 415.53 g/mol |
| Applications | Anti-inflammatory (inferred) | Metabolic pathway modulation |
The thiazole addition in 300814-99-7 may broaden its target specificity compared to the simpler sulfamoyl group in the target compound .
Antioxidant Benzamides
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structure : Contains multiple hydroxyl groups on the benzamide core.
- Key Findings : Exhibits potent antioxidant activity, with IC50 values of 22.8 μM (DPPH scavenging) and 2.5 μM (superoxide scavenging). Hydroxyl groups are critical for radical neutralization .
Target Compound vs. THHEB
| Property | Target Compound | THHEB |
|---|---|---|
| Functional Groups | Sulfamoyl, tert-butyl | Trihydroxy, hydroxyphenyl ethyl |
| Key Activity | Anti-inflammatory (inferred) | Antioxidant |
The absence of hydroxyl groups in the target compound limits antioxidant activity but may enhance stability in hydrophobic environments .
Sigma Receptor-Targeting Benzamides
Radioiodinated Benzamides (e.g., [125I]PIMBA)
- Structure : Includes iodo and methoxy substituents (e.g., 3-iodo-4-methoxybenzamide).
Target Compound vs. [125I]PIMBA
| Property | Target Compound | [125I]PIMBA |
|---|---|---|
| Substituents | tert-butyl, sulfamoyl | Iodo, methoxy |
| Receptor Affinity | Not reported | Sigma-1 (Kd = 5.80 nM) |
The bulky tert-butyl group in the target compound may hinder sigma receptor binding compared to the smaller iodo-methoxy groups in [125I]PIMBA .
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro and methoxy substituents (as in 16673-34-0) enhance NLRP3 inflammasome inhibition but may reduce metabolic stability .
- Bulky Substituents : The tert-butyl group improves lipophilicity and stability, favoring blood-brain barrier penetration or prolonged half-life .
- Heterocyclic Additions : Thiazole or pyrazole moieties (e.g., 300814-99-7) introduce hydrogen-bonding sites, expanding target selectivity .
Biological Activity
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique molecular structure, which includes a tert-butyl group, a benzamide moiety, and a sulfamoylphenyl group, contributes to its biological activity. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : Approximately 360.47 g/mol
The compound's structure facilitates its interaction with specific enzymes, making it a candidate for further research in the treatment of inflammatory diseases.
This compound primarily acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . This enzyme is crucial for the release of arachidonic acid, a precursor for various inflammatory mediators. By inhibiting cPLA2α, the compound may reduce inflammation and provide therapeutic benefits in conditions characterized by excessive inflammatory responses.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Inhibits cPLA2α | Anti-inflammatory |
| Sulfamoylbenzamides | Inhibits various enzymes | Antiviral and anticancer |
| Benzamide derivatives | Inhibits HBV nucleocapsid assembly | Antiviral |
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Anti-inflammatory Effects : The compound's inhibition of cPLA2α leads to decreased production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases such as arthritis and asthma.
- Antiviral Properties : Similar compounds have shown efficacy against hepatitis B virus (HBV), indicating that this compound may also possess antiviral properties through mechanisms involving nucleocapsid assembly inhibition .
Case Studies
- Inflammation Model Studies : In vitro studies demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory responses in various diseases.
- Antiviral Activity Against HBV : A study investigating the effects of benzamide derivatives on HBV showed that certain structural modifications could enhance antiviral activity. While specific data on this compound is limited, its structural similarities suggest it may also inhibit HBV replication through similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
